PF-04859989 is a potent and selective inhibitor of kynurenine aminotransferase II (KAT II), an enzyme responsible for the synthesis of kynurenic acid (KYNA) in the brain [, ]. KYNA is a metabolite of the kynurenine pathway, which is involved in the metabolism of tryptophan [, ]. PF-04859989 acts by irreversibly binding to the pyridoxal phosphate (PLP) cofactor within the KAT II active site, thereby inhibiting the enzyme's activity []. This compound has been primarily investigated for its potential in modulating brain KYNA levels and its subsequent impact on cognitive function and sleep disturbances, particularly in the context of schizophrenia and other neurocognitive disorders [, , , , ].
The primary chemical reaction associated with PF-04859989 is its covalent binding to the PLP cofactor of KAT II. This irreversible reaction leads to the inhibition of KYNA synthesis []. Specific details about this reaction mechanism, including reaction rate constants or other parameters, are not explicitly provided in the given literature [1-12].
PF-04859989 functions as an irreversible inhibitor of KAT II []. It exerts its effect by forming a covalent adduct with the PLP cofactor in the KAT II active site, effectively preventing the enzyme from catalyzing the conversion of kynurenine to KYNA []. This inhibition leads to a reduction in KYNA levels within the brain [, , , ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: